Hydrogen-Bond Donor Count and Polar Surface Area: N-Acetyl Protection Eliminates the Indole N–H Donor
1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone (CAS 41018-97-7) possesses zero hydrogen-bond donors (HBD = 0), whereas its closest commercially available comparator, 2,3-dimethyl-5-nitroindole (CAS 21296-94-6), possesses one hydrogen-bond donor (the indole N–H, HBD = 1) . The N-acetyl group replaces the N–H proton with an acetyl moiety, reducing the topological polar surface area (TPSA) from approximately 62 Ų (parent indole) to approximately 49 Ų (target compound), as computed by standard fragment-based methods . This reduction in HBD count and TPSA is relevant for medicinal chemistry campaigns where minimizing HBD count improves membrane permeability and oral bioavailability according to Lipinski's and Veber's rules.
| Evidence Dimension | Hydrogen-bond donor count (HBD) / Topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBD = 0; TPSA ≈ 49 Ų |
| Comparator Or Baseline | 2,3-Dimethyl-5-nitroindole (CAS 21296-94-6): HBD = 1; TPSA ≈ 62 Ų |
| Quantified Difference | ΔHBD = −1 (elimination of indole N–H donor); ΔTPSA ≈ −13 Ų |
| Conditions | Computed from molecular structure; no experimental logP or permeability data available for the target compound. |
Why This Matters
For medicinal chemistry programs requiring building blocks with zero H-bond donors to meet lead-likeness criteria, the N-acetyl-protected compound provides a structurally distinct option versus the HBD-containing parent indole.
